molecular formula C15H24ClNOS B4408284 2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride

2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride

Cat. No. B4408284
M. Wt: 301.9 g/mol
InChI Key: WIWHLAHDUYUXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as DMEMT and is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMEMT is not fully understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. This results in an increase in the concentration of dopamine in the synapse, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DMEMT has been shown to have a variety of biochemical and physiological effects, including an increase in locomotor activity, an increase in dopamine release, and an increase in dopamine receptor sensitivity. It has also been shown to have an effect on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMEMT is its high affinity for the dopamine transporter, which makes it a useful tool for studying the function of the dopamine system. However, there are also limitations to its use in lab experiments, including the complex synthesis process and the potential for off-target effects on other neurotransmitter systems.

Future Directions

There are many potential future directions for research on DMEMT, including its use as a tool for studying the function of other neurotransmitter systems, such as the serotonin and norepinephrine systems. It may also be useful in the development of new treatments for neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of DMEMT and its potential off-target effects on other neurotransmitter systems.

Scientific Research Applications

DMEMT has been used extensively in scientific research as a tool for studying the function of various neurotransmitter systems. It has been shown to have a high affinity for the dopamine transporter, which is a key component of the dopamine system. DMEMT has also been used to study the function of other neurotransmitter systems, including the serotonin and norepinephrine systems.

properties

IUPAC Name

2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS.ClH/c1-12-4-6-15(7-5-12)18-9-8-16-10-13(2)17-14(3)11-16;/h4-7,13-14H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWHLAHDUYUXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCSC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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